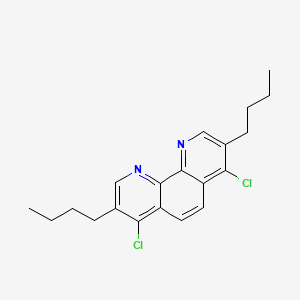
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the substitution of butyl groups at positions 3 and 8, and chlorine atoms at positions 4 and 7 on the phenanthroline skeleton. It is a white solid that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry .
Preparation Methods
The synthesis of 1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- typically involves the following steps:
Skraup Reaction: The initial step involves the Skraup reaction of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene.
Substitution Reactions: The phenanthroline is then subjected to substitution reactions to introduce butyl groups at positions 3 and 8, and chlorine atoms at positions 4 and 7.
Chemical Reactions Analysis
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation: The compound forms strong complexes with metal ions, which is a key feature in its coordination chemistry.
Scientific Research Applications
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Industry: The compound is used in the development of sensors and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to their observed effects .
Comparison with Similar Compounds
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- can be compared with other similar compounds such as:
2,2’-Bipyridine: Both compounds are used as ligands in coordination chemistry, but 1,10-phenanthroline derivatives are generally stronger bases and form more stable complexes.
Phenanthrene: While phenanthrene is a hydrocarbon, 1,10-phenanthroline derivatives contain nitrogen atoms that enhance their coordination properties.
Ferroin: This is a well-known complex of 1,10-phenanthroline with iron(II).
Properties
CAS No. |
208054-13-1 |
|---|---|
Molecular Formula |
C20H22Cl2N2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3,8-dibutyl-4,7-dichloro-1,10-phenanthroline |
InChI |
InChI=1S/C20H22Cl2N2/c1-3-5-7-13-11-23-19-15(17(13)21)9-10-16-18(22)14(8-6-4-2)12-24-20(16)19/h9-12H,3-8H2,1-2H3 |
InChI Key |
UMHXOIPFRFBLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C2C(=C1Cl)C=CC3=C(C(=CN=C32)CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


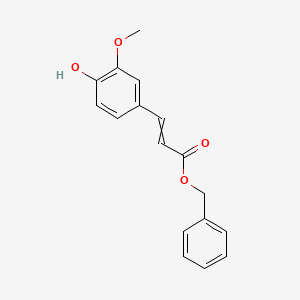
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B14104157.png)
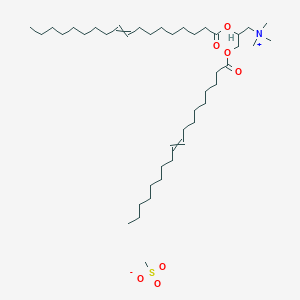
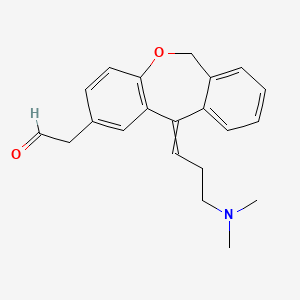
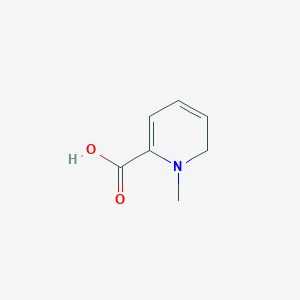
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B14104180.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104185.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104186.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14104192.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104194.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14104204.png)
![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104210.png)
![5-(2-hydroxy-4-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104217.png)
![3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14104226.png)
